molecular formula C10H10N2O2 B1371886 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde CAS No. 885521-39-1

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

Cat. No. B1371886
CAS RN: 885521-39-1
M. Wt: 190.2 g/mol
InChI Key: XKFSGDOXFZUMML-UHFFFAOYSA-N
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Description

“6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” is a chemical compound . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles, including derivatives like “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” is a derivative of the indazole structure, which is a bicyclic compound consisting of fused benzene and pyrazole rings .


Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde and related compounds have been extensively used in chemical synthesis. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile, reacting regioselectively with various nucleophiles to provide 2,3,6-trisubstituted indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009). Similarly, 1-Hydroxy-6- and -5-nitroindole-3-carbaldehydes, prepared from 1-methoxy-6- and -5-nitroindole-3-carbaldehydes, have been used as synthetic intermediates for various phytoalexin analogs (Yamada et al., 2004).

Nonlinear Optical and Electronic Properties

Studies have explored the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds related to 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. Beytur & Avinca (2021) investigated the electronic properties of newly synthesized compounds, revealing parameters like ionization potential, electron affinity, energy gap, and electrophilic index using DFT calculations, further comparing their UV-visible absorption spectra and excitation energies with experimental values (Beytur & Avinca, 2021).

Photophysical Properties

Fluorescent dyes based on compounds like 4-Methoxy-9-Methyl-9H-Carbazole-3-Carbaldehyde have been synthesized and evaluated for their photophysical properties. Umape et al. (2014) studied the solvent polarity effects on absorption, emission, and quantum yield of these styryl derivatives, also carrying out DFT and TD-DFT computations to analyze their structural, molecular, electronic, and photophysical parameters (Umape et al., 2014).

Biological Applications

In the realm of biology, compounds containing structures similar to 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde have been used in synthesizing novel compounds for potential antioxidant and antitumor activities. Hassanien et al. (2022) synthesized novel binary and fused compounds based on lawsone, a precursor, and assessed their antioxidant and antitumor activities (Hassanien et al., 2022).

Safety and Hazards

While specific safety and hazard information for “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” was not found, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Future Directions

The synthesis and study of indazole derivatives, including “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde”, is a field of active research. Future directions could include the development of more efficient synthesis methods, exploration of new chemical reactions, and investigation of their biological activities and potential applications .

properties

IUPAC Name

6-methoxy-4-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-10(6)9(5-13)12-11-8/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFSGDOXFZUMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646481
Record name 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885521-39-1
Record name 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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